Octahydropyrrolo[1,2-a]pyrazine oxalate
CAS No.: 1192657-15-0
Cat. No.: VC3360695
Molecular Formula: C9H16N2O4
Molecular Weight: 216.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1192657-15-0 |
|---|---|
| Molecular Formula | C9H16N2O4 |
| Molecular Weight | 216.23 g/mol |
| IUPAC Name | 1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;oxalic acid |
| Standard InChI | InChI=1S/C7H14N2.C2H2O4/c1-2-7-6-8-3-5-9(7)4-1;3-1(4)2(5)6/h7-8H,1-6H2;(H,3,4)(H,5,6) |
| Standard InChI Key | ICQRBJJQQKEKAZ-UHFFFAOYSA-N |
| SMILES | C1CC2CNCCN2C1.C(=O)(C(=O)O)O |
| Canonical SMILES | C1CC2CNCCN2C1.C(=O)(C(=O)O)O |
Introduction
Chemical Properties and Structure
Basic Chemical Identity
Octahydropyrrolo[1,2-a]pyrazine oxalate is characterized by specific chemical properties that define its identity and behavior. The compound has a molecular formula of C9H16N2O4, with a molecular weight of approximately 216.23 g/mol. This molecular weight calculation includes both the bicyclic amine portion and the oxalate counter-ion. The structure represents a salt form where oxalic acid is complexed with the nitrogen-containing bicyclic compound.
The base compound, without the oxalate portion, is a bicyclic amine that features a fused ring system composed of a pyrrolidine ring and a piperazine ring. This creates a unique three-dimensional structure with specific spatial arrangements of atoms that can influence its interactions with biological molecules. The octahydro prefix indicates that the ring system is fully saturated, containing the maximum number of hydrogen atoms possible.
Structural Identifiers and Representations
For precise identification and documentation in chemical databases, octahydropyrrolo[1,2-a]pyrazine oxalate has several standardized structural identifiers:
| Identifier Type | Value |
|---|---|
| CAS Number | 1192657-15-0 |
| IUPAC Name | 1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;oxalic acid |
| Standard InChI | InChI=1S/C7H14N2.C2H2O4/c1-2-7-6-8-3-5-9(7)4-1;3-1(4)2(5)6/h7-8H,1-6H2;(H,3,4)(H,5,6) |
| Standard InChIKey | ICQRBJJQQKEKAZ-UHFFFAOYSA-N |
| SMILES | C1CC2CNCCN2C1.C(=O)(C(=O)O)O |
| Canonical SMILES | C1CC2CNCCN2C1.C(=O)(C(=O)O)O |
| PubChem Compound ID | 45595825 |
These identifiers represent the compound's structure in various standardized formats used in chemical databases and publications. The SMILES and InChI notations, in particular, provide machine-readable representations of the chemical structure that can be used for computational chemistry and database searches.
Nomenclature and Identification
Synonyms and Related Compounds
Octahydropyrrolo[1,2-a]pyrazine oxalate is known by several synonyms in the chemical literature, which can sometimes lead to confusion. The common synonyms include:
-
Octahydropyrrolo[1,2-a]piperazine oxalate (although this is technically incorrect as it refers to a different core structure)
It's important to note that the base compound without the oxalate portion has its own CAS registry number: 5654-83-1 . This distinction is crucial when searching literature or databases for information about this compound or its derivatives. The incorrect synonym "octahydropyrrolo[1,2-a]piperazine oxalate" appears in some sources, but researchers should be cautious as this technically refers to a different structural arrangement of atoms.
| Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
These hazard classifications indicate that the compound poses risks of toxicity through oral ingestion and inhalation, and can cause irritation to the skin, eyes, and respiratory tract. These hazards are typical for many chemical compounds used in research settings and underscore the importance of proper handling procedures.
Research Applications and Biological Activity
Enzyme Inhibition Properties
One of the most significant research applications of compounds containing the octahydropyrrolo[1,2-a]pyrazine scaffold is their potential as enzyme inhibitors. Specifically, the cyclohexyl-octahydropyrrolo[1,2-a]pyrazine (COPP) chemotype has been identified as inhibitory toward human N-myristoyltransferase-1 (NMT-1) . This enzyme catalyzes the attachment of myristate to the N terminus of acceptor proteins, a process important in various cellular functions.
Research has shown that a series of compounds containing this structural motif inhibited NMT-1 with IC50 values ranging from 6 μM to millimolar concentrations . A quantitative structure-activity relationship (QSAR) equation was derived for the series, with a correlation coefficient (r²) of 0.72, suggesting a reasonably strong relationship between structural features and inhibitory activity .
Mechanism of Inhibition
Detailed investigation of the most potent inhibitor in the series (containing a 9-ethyl-9H-carbazole moiety) revealed specific mechanisms of enzyme inhibition. This compound demonstrated:
-
Competitive inhibition for the peptide-binding site of NMT-1
Computational docking studies using the crystal structure of the highly homologous yeast NMT confirmed that the inhibitor binds with excellent complementarity to the peptide-binding site of the enzyme . This mechanistic understanding provides valuable insights for the rational design of more potent and selective inhibitors targeting NMT-1.
Cellular Activity
The biological activity of NMT inhibitors containing the octahydropyrrolo[1,2-a]pyrazine scaffold has been evaluated in cellular assays. In one study, monkey CV-1 cells expressing an N-myristoylated green fluorescent protein (GFP) fusion protein were treated with the inhibitor, resulting in the redistribution of GFP from the plasma membrane to the cytosol . This observation confirmed that the inhibitor was capable of blocking protein N-myristoylation in intact cells, suggesting potential for further development as research tools or therapeutic agents.
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